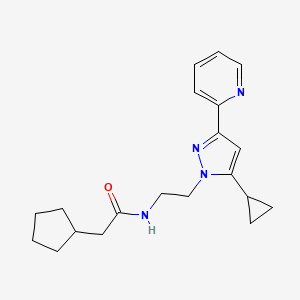![molecular formula C19H22Cl2N6O2 B2488895 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 359908-69-3](/img/structure/B2488895.png)
7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader family of purine-2,6-dione derivatives, which have been extensively studied for their diverse biological activities. These compounds are known for their serotonin receptor affinity and have been explored for potential psychotropic activity. The structural modifications in these compounds, including the introduction of hydrophobic substituents and elongation of linker length, aim to enhance their pharmacological profile (Chłoń-Rzepa et al., 2013).
Synthesis Analysis
Synthetic strategies for such compounds involve the introduction of arylpiperazine derivatives to the purine-2,6-dione core, leveraging various chemical reactions to attach hydrophobic substituents and modify the linker length. These modifications are crucial for achieving desired biological activities (Żmudzki et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds, as confirmed by X-ray diffraction methods, reveals that alterations in the purine-2,6-dione core and the arylpiperazine fragment can significantly impact their affinity for serotonin receptors. The introduction of specific substituents can modify the molecular conformation, influencing the compound's interaction with receptor sites (Chłoń-Rzepa et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural features, such as the presence of the arylpiperazine moiety and modifications at the purine-2,6-dione core. These structural elements are key to the compounds' interaction with serotonin receptors, affecting their pharmacological activities (Zagórska et al., 2015).
Physical Properties Analysis
The physical properties, including solubility and stability, of these compounds are determined by their molecular structure. The introduction of specific substituents can enhance these properties, making the compounds more suitable for pharmacological studies (Gavrilova et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards receptors and enzymatic stability, are crucial for the pharmacological profile of these compounds. The balance between hydrophobic and hydrophilic elements within the molecule plays a significant role in its interaction with biological targets and its overall bioactivity (Jurczyk et al., 2004).
科学的研究の応用
Serotonin Receptor Affinity and Psychotropic Activity
Research has delved into the chemical diversification of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione derivatives, highlighting their potential as ligands for serotonin (5-HT) receptors. These compounds have demonstrated significant affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Notably, some derivatives exhibit promising psychotropic properties, including antidepressant-like and anxiolytic-like activities. This opens pathways for designing new 5-HT ligands, suggesting the potential utility of these compounds in psychopharmacology (Chłoń-Rzepa et al., 2013) (Żmudzki et al., 2015).
Vasodilatory and Antiasthmatic Activity
Studies have synthesized specific derivatives of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione to assess their vasodilator activity. These compounds have shown significant activity, pointing towards their potential application in treating asthma and related conditions. The activity of these derivatives is particularly marked in compounds with di-chloro substitution, suggesting a specific structure-activity relationship that warrants further investigation for the development of anti-asthmatic drugs (Bhatia et al., 2016).
Analgesic and Anti-inflammatory Properties
Investigations into 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione derivatives have revealed their potential as new classes of analgesic and anti-inflammatory agents. These compounds have been tested in various in vivo models and have demonstrated significant activities, even outperforming traditional reference drugs in some cases. This research suggests the potential of these derivatives in developing new treatments for pain and inflammation (Zygmunt et al., 2015).
Anti-Proliferative and Anticancer Activity
Recent research has focused on synthesizing novel derivatives of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione with an emphasis on their anti-proliferative effects against various cancer cell lines. These studies highlight the significant potential of these derivatives as anticancer agents, presenting strong activities comparable to standard drugs. Such findings underscore the therapeutic potential of these compounds in cancer treatment, necessitating further research to understand their mechanisms of action and develop effective cancer therapies (Sucharitha et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-23-6-8-26(9-7-23)18-22-16-15(17(28)25(3)19(29)24(16)2)27(18)11-12-4-5-13(20)14(21)10-12/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMHJXCOJJSPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)


![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)
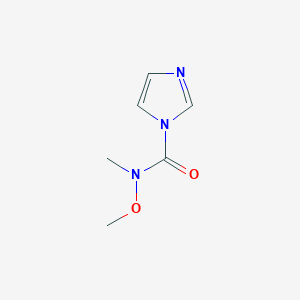
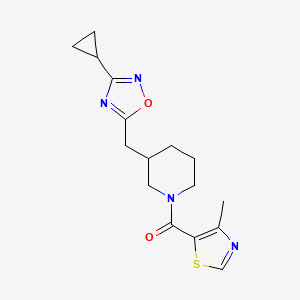

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)
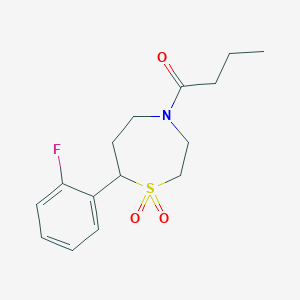
![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)
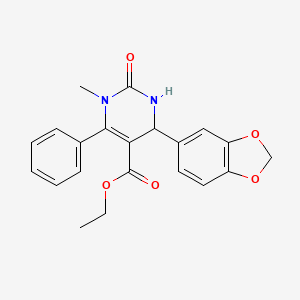
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
